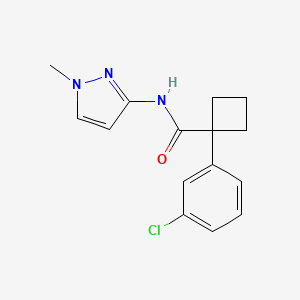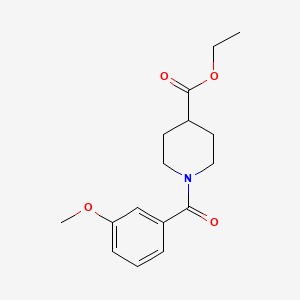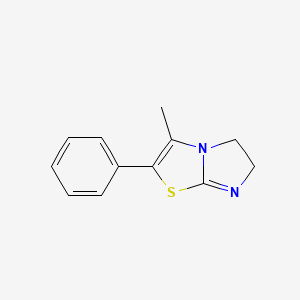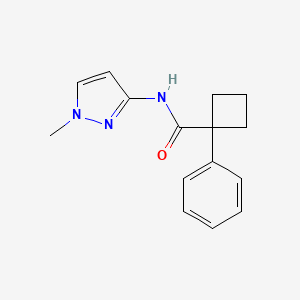
1-(3-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclobutane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as CPPC and is a cyclobutane derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of CPPC is not yet fully understood. However, it has been suggested that CPPC may inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. CPPC has also been found to modulate the immune system, leading to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
CPPC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, leading to its anti-inflammatory properties. CPPC has also been found to reduce pain perception, making it a potential candidate for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
CPPC has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily monitored and controlled. CPPC also exhibits various biological activities, making it a potential candidate for the development of new drugs. However, CPPC has several limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on CPPC. One potential direction is to further investigate its mechanism of action and its potential as a cancer treatment. Another potential direction is to explore its potential as a treatment for chronic pain and other inflammatory conditions. Additionally, further research can be done to improve the synthesis and purification methods of CPPC, making it more accessible for use in scientific research.
Méthodes De Synthèse
CPPC can be synthesized through various methods, including the reaction of 3-chlorobenzoyl chloride and 1-methylpyrazole in the presence of a base. Another method involves the reaction of 3-chlorobenzoyl isocyanate with cyclobutylamine in the presence of a base. Both methods result in the formation of CPPC, which can be purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
CPPC has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties. CPPC has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-19-9-6-13(18-19)17-14(20)15(7-3-8-15)11-4-2-5-12(16)10-11/h2,4-6,9-10H,3,7-8H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOGHCDIWIDXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2(CCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]sulfamoyl]benzoic acid](/img/structure/B7519102.png)
![3H-Benzo[e][1,4]diazepin-5(4H)-one](/img/structure/B7519109.png)

![N-[(2-methylpyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7519128.png)

![N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B7519147.png)


![3-[(4-Tert-butylphenoxy)methyl]-5-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7519167.png)
![2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide](/img/structure/B7519199.png)
![(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)
![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)